

Olfactory perception and threshold of 3-Methyl-2-hexenoic acid

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An In-depth Technical Guide to the Olfactory Perception and Threshold of **3-Methyl-2-hexenoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-**3-Methyl-2-hexenoic acid** (3M2H), also known as TMHA, is an unsaturated short-chain fatty acid that is a primary contributor to the characteristic odor of human axillary sweat, particularly in Caucasian and some Asian populations.[1][2][3] Its distinct and potent scent profile has made it a molecule of significant interest in the fields of sensory science, consumer product development, and clinical research. The characteristic odor is generated when microorganisms on the skin surface metabolize odorless precursors found in apocrine gland secretions.[2]

This technical guide provides a comprehensive overview of the current scientific understanding of 3M2H, focusing on its olfactory perception, detection thresholds, and the experimental methodologies used to study it. The content is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this key odorant.

Chemical and Physical Properties

3-Methyl-2-hexenoic acid is an unsaturated carboxylic acid.[4] It exists as two stereoisomers, (E)-**3-methyl-2-hexenoic acid** and (Z)-**3-methyl-2-hexenoic acid**, with the (E)-isomer being



the more abundant and impactful contributor to axillary odor.[5]

Property	Value
Chemical Formula	C7H12O2
Molar Mass	128.171 g·mol⁻¹[1]
Appearance	Colorless to pale yellow liquid[4]
Odor	Strong, cheesy, goaty, sweaty[1][6]
Boiling Point	225.2 °C[1]
Density	0.97 g/cm ³ [1]
Solubility	Limited in water, soluble in organic solvents[4]

Olfactory Perception of 3-Methyl-2-hexenoic Acid Odor Profile and Biological Significance

The odor of 3M2H is most commonly described as sweaty, cheesy, and "goaty".[1][6] It is recognized as one of the most prominent and characteristic odorants in the sweat of Caucasian men.[1] The acid is not secreted directly; rather, a water-soluble, odorless precursor, N- α -3-methyl-2-hexenoyl-L-glutamine, is secreted by apocrine glands and subsequently cleaved by skin microflora, such as Corynebacteria, to release the volatile and odorous 3M2H.[2]

Mechanism of Perception and Genetic Basis

The perception of 3M2H is mediated by specific olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

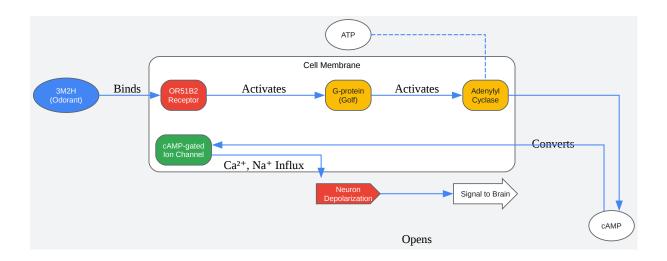
Olfactory Receptor: The primary receptor responsible for detecting 3M2H has been identified as Olfactory Receptor 51B2 (OR51B2).[6] This gene is located within a larger OR gene cluster on chromosome 11p15.4.[6]

Genetic Variants: Genome-wide association studies have revealed that single nucleotide polymorphisms (SNPs) within the OR51B2 gene are significantly associated with individual differences in the perceived intensity of 3M2H.[6] For instance, the L134F polymorphism can



account for a substantial portion of the variance in perception intensity across different populations.[6]

Signaling Pathway: The binding of 3M2H to OR51B2 initiates a downstream signaling cascade, leading to the perception of its characteristic odor. This process involves the activation of a G-protein, production of cyclic AMP (cAMP) by adenylyl cyclase, opening of ion channels, and subsequent depolarization of the neuron, which sends a signal to the brain.



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Fig 1. Olfactory signaling pathway for 3M2H perception.

Olfactory Threshold of 3-Methyl-2-hexenoic Acid

The odor detection threshold is the minimum concentration of an odorant that can be perceived by the human sense of smell.[7] This value is highly variable and depends on numerous factors, including the specific methodology used, panelist sensitivity, age, sex, and purity of the chemical.[8] For 3M2H, a significant portion of the population exhibits specific anosmia (the inability to smell the compound), which can impact panel test results.[5]

Quantitative Threshold Data



The following table summarizes published odor detection threshold values for the (E) and (Z) isomers of **3-Methyl-2-hexenoic acid**.

Compound	Geometric Mean Threshold (ppb in air)	Population <i>l</i> Panel Size	Notes	Source
(E)-3-methyl-2- hexenoic acid	13.8	71 "smellers" (non-anosmic)	21.1% of the initial 90 subjects were anosmic.	[5]
(Z)-3-methyl-2- hexenoic acid	278.7	76 "smellers" (non-anosmic)	15.6% of the initial 90 subjects were anosmic.	[5]

Note: The study found no significant sex differences in threshold sensitivity for either isomer.[5] The average threshold for the (E)-isomer is approximately 20 times lower than that of the (Z)-isomer, highlighting its higher odor potency.[5]

Concentration in Axillary Sweat

The amount of 3M2H present in sweat can also vary significantly between individuals and ethnic groups.

Population	Concentration of (E)-3M2H	Method	Source
Japanese	15.9–34.6 nmol/ml (in 6 of 30 subjects)	GC-MS	[2][3]
Caucasian Males	~100 mg/L (approx. 780 nmol/ml)	Not specified	[9]

Experimental Protocols Protocol for Olfactory Threshold Determination

Foundational & Exploratory





Determining the odor detection threshold requires a controlled and systematic approach to minimize bias. Dynamic dilution olfactometry is a standard method.[10][11] The following protocol is based on the forced-choice, ascending concentration series method.[11]

Objective: To determine the 50% panel detection threshold (DT) of 3M2H.

Materials:

- Dynamic dilution olfactometer (e.g., venturi-based system).[11]
- Source of purified, odor-free air.
- Pure sample of 3-Methyl-2-hexenoic acid.
- Screened and trained human panelists.

Methodology:

- Panelist Screening: Screen participants for specific anosmia to 3M2H and ensure they are free of conditions that could affect their sense of smell (e.g., head colds).[5]
- Sample Preparation: Prepare a stock solution of 3M2H and introduce it into the olfactometer, which will generate a series of precise dilutions with odor-free air.
- Presentation Method: Employ a forced-choice method. At each dilution step, present three air streams to the panelist: two are blanks (odor-free air) and one contains the diluted 3M2H.

 [11]
- Ascending Concentration: Begin with a very high dilution (sub-threshold concentration) and present progressively higher concentrations in steps (e.g., 2-fold increases).[11]
- Panelist Response: Panelists are required to identify which of the three streams is odorous.
 They must guess if they cannot perceive a difference.[11] A response is only considered a "true" detection if it is correct and the panelist indicates they perceived the odor rather than guessed.[11]
- Individual Threshold Calculation: An individual's best-estimate threshold is calculated as the geometric mean of the last non-detectable dilution and the first correctly detected dilution.



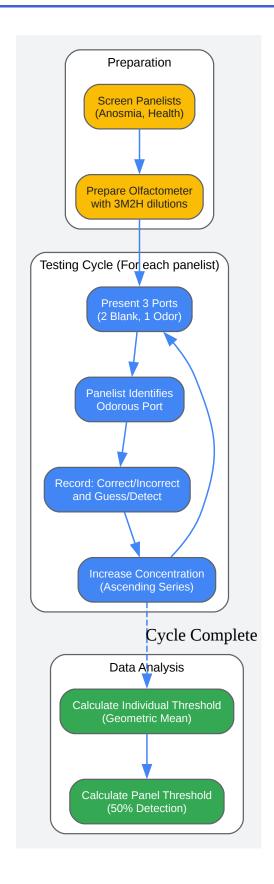




[11]

• Panel Threshold Calculation: The group threshold (Dilutions to Threshold, DT) is defined as the dilution at which 50% of the panel can just detect the odor.[11]





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Fig 2. Workflow for olfactory threshold determination.



Protocol for Quantification of 3M2H in Axillary Sweat

This protocol outlines the quantification of (E)-**3-methyl-2-hexenoic acid** from sweat collected on clothing using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Objective: To quantify the amount of (E)-3M2H in individual axillary sweat samples.

Materials:

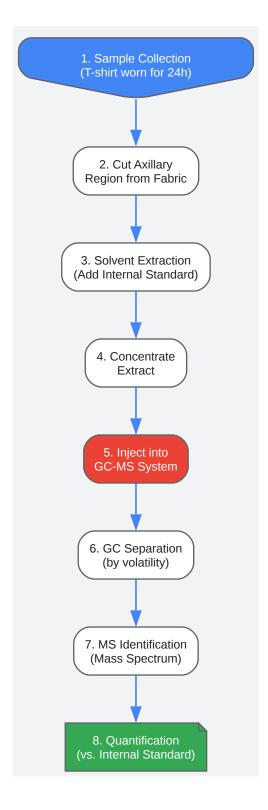
- T-shirts worn by subjects for 24 hours.
- Solvents for extraction (e.g., dichloromethane).
- Internal standard (e.g., a non-native fatty acid).
- GC-MS system.

Methodology:

- Sample Collection: Subjects wear a clean T-shirt for a specified period (e.g., 24 hours). The axillary areas of the T-shirt are then cut out for analysis.
- Solvent Extraction: The cut fabric is submerged in an organic solvent (e.g., dichloromethane) to extract the volatile and semi-volatile compounds, including 3M2H. An internal standard is added at this stage for accurate quantification.
- Concentration: The solvent extract is carefully concentrated under a stream of nitrogen to a small volume.
- GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.
 - Gas Chromatography (GC): The sample is vaporized and separated based on the components' boiling points and interactions with the capillary column.
 - Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification of (E)-3M2H by comparing its retention time and mass spectrum to a known standard.



• Quantification: The amount of (E)-3M2H is calculated by comparing the peak area of the analyte to the peak area of the internal standard.



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Fig 3. Workflow for GC-MS quantification of 3M2H in sweat.

Applications and Research Directions Consumer Products and Malodor Control

A thorough understanding of the perception and formation of 3M2H is critical for the development of effective deodorants and antiperspirants. Research into cross-adaptation, where exposure to one odorant reduces the perceived intensity of another, has shown that pleasant-smelling esters of 3M2H can decrease the perception of its sweaty odor.[12][13] This suggests novel pathways for malodor counteraction beyond simple masking or antimicrobial action.

Clinical Research: The Link to Schizophrenia

For decades, an unusual body odor in individuals with schizophrenia has been anecdotally reported.[1] Early studies identified 3M2H as the potential causative agent, but these findings were difficult to reproduce, possibly due to methodological issues.[1] More recent research has shifted focus, finding that patients with schizophrenia may have a reduced olfactory sensitivity to 3M2H.[1][14] This could indicate sensory habituation due to the constant presence of the compound in their own sweat.[1] This remains an area of active, though complex, investigation.

Human Chemosignaling

Given its role as a significant component of human body odor, 3M2H is a candidate for investigation as a human chemosignal or pheromone.[15] Research has explored how axillary compounds can affect mood and hormonal responses in recipients, and understanding the specific contribution of key odorants like 3M2H is a vital component of this research.[15]

Conclusion

3-Methyl-2-hexenoic acid is a cornerstone molecule in the study of human body odor. Its perception is governed by the olfactory receptor OR51B2, with genetic variations leading to significant individual differences in sensitivity. Quantitative studies have established distinct detection thresholds for its (E) and (Z) isomers, with the former being a far more potent odorant. Standardized experimental protocols, including dynamic olfactometry and GC-MS, are essential for accurately measuring its perceptual thresholds and biological concentrations. Continued research into 3M2H holds promise for advancing fields ranging from consumer



product innovation to clinical diagnostics and the fundamental understanding of human chemical communication.

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